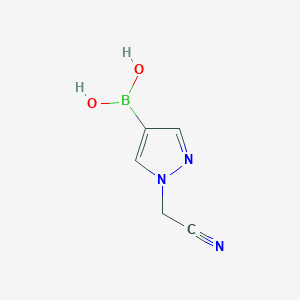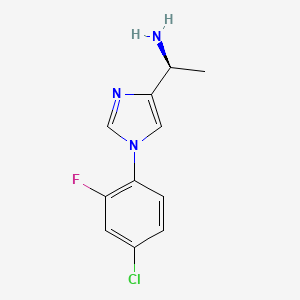
(S)-1-(1-(4-Chloro-2-fluorophenyl)-1H-imidazol-4-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(1-(4-Chloro-2-fluorophenyl)-1H-imidazol-4-yl)ethan-1-amine is a chiral compound with potential applications in various fields such as medicinal chemistry and pharmacology. The compound features a chiral center at the ethanamine moiety, making it an enantiomerically pure substance. The presence of the 4-chloro-2-fluorophenyl group and the imidazole ring contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(1-(4-Chloro-2-fluorophenyl)-1H-imidazol-4-yl)ethan-1-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the 4-Chloro-2-fluorophenyl Group: This step involves the substitution reaction where the phenyl group is introduced to the imidazole ring using appropriate halogenated precursors.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer. This can be achieved through chiral chromatography or using chiral auxiliaries.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanamine moiety, leading to the formation of imines or oximes.
Reduction: Reduction reactions can convert the imidazole ring to its corresponding dihydroimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Potential therapeutic agent due to its pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-1-(1-(4-Chloro-2-fluorophenyl)-1H-imidazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The imidazole ring is known to interact with metal ions and active sites of enzymes, while the phenyl group can engage in hydrophobic interactions with protein surfaces.
Comparison with Similar Compounds
Similar Compounds
®-1-(1-(4-Chloro-2-fluorophenyl)-1H-imidazol-4-yl)ethan-1-amine: The enantiomer of the compound with potentially different biological activities.
1-(1-(4-Chloro-2-fluorophenyl)-1H-imidazol-4-yl)ethan-1-amine: The racemic mixture containing both (S)- and ®-enantiomers.
1-(1-(4-Chlorophenyl)-1H-imidazol-4-yl)ethan-1-amine: A similar compound lacking the fluorine atom.
Uniqueness
(S)-1-(1-(4-Chloro-2-fluorophenyl)-1H-imidazol-4-yl)ethan-1-amine is unique due to its specific stereochemistry and the presence of both chlorine and fluorine atoms on the phenyl ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H11ClFN3 |
|---|---|
Molecular Weight |
239.67 g/mol |
IUPAC Name |
(1S)-1-[1-(4-chloro-2-fluorophenyl)imidazol-4-yl]ethanamine |
InChI |
InChI=1S/C11H11ClFN3/c1-7(14)10-5-16(6-15-10)11-3-2-8(12)4-9(11)13/h2-7H,14H2,1H3/t7-/m0/s1 |
InChI Key |
TVWFQODIDACOSL-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C1=CN(C=N1)C2=C(C=C(C=C2)Cl)F)N |
Canonical SMILES |
CC(C1=CN(C=N1)C2=C(C=C(C=C2)Cl)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


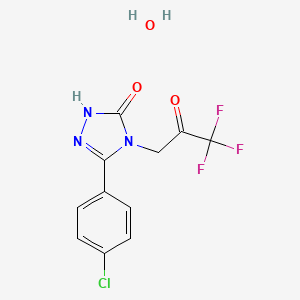
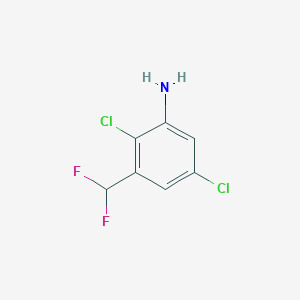

![4-[4-[2-[4-[(4-Hydroxy-4-oxobutanoyl)amino]phenyl]pyrimidin-4-yl]anilino]-4-oxobutanoic acid](/img/structure/B12946315.png)
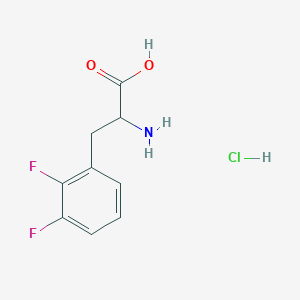
![6-Oxa-2-azaspiro[3.4]octan-8-ol](/img/structure/B12946318.png)
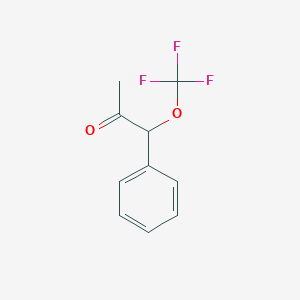
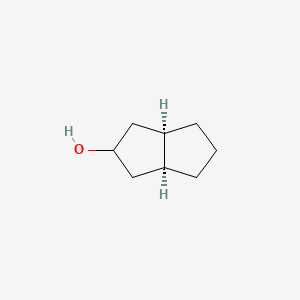

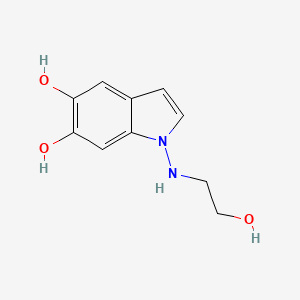
![3-(Tetrahydrofuran-3-yloxy)-4-(thieno[2,3-d]pyrimidin-4-ylamino)-benzamide](/img/structure/B12946350.png)
![N-(7-Bromothiazolo[4,5-c]pyridin-2-yl)benzamide](/img/structure/B12946361.png)

